molecular formula C22H16N2O4 B2451582 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate CAS No. 478261-10-8

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate

Cat. No.: B2451582
CAS No.: 478261-10-8
M. Wt: 372.38
InChI Key: JQNGWWBFNFBWTH-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylindole core with a methoxybenzoate group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate typically involves the condensation of 2-oxo-1-phenylindole with 4-methoxybenzoic acid. The reaction is often carried out under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzoate moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate can be compared with other indole derivatives and methoxybenzoate esters. Similar compounds include:

    2-oxo-1-phenylindole: Shares the indole core but lacks the methoxybenzoate group.

    4-methoxybenzoic acid: Contains the methoxybenzoate moiety but lacks the indole structure.

    Indole-3-carboxaldehyde: Another indole derivative with different functional groups.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-27-17-13-11-15(12-14-17)22(26)28-23-20-18-9-5-6-10-19(18)24(21(20)25)16-7-3-2-4-8-16/h2-14H,1H3/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNGWWBFNFBWTH-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.